N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide
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Overview
Description
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3,4]thiadiazole core and subsequent functionalization. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in POCl3 to produce 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using anhydrous solvents and controlled temperatures .
Chemical Reactions Analysis
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation and survival of cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as:
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits anticancer activity but may differ in its potency and selectivity.
6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their antifungal and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
88013-16-5 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4OS/c1-9(18)16(2)13-15-17-8-11(14-12(17)19-13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
VNXKIZHXYGTSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN2C=C(N=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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